N,N'-bis(3-cyanophenyl)pentanediamide

Description

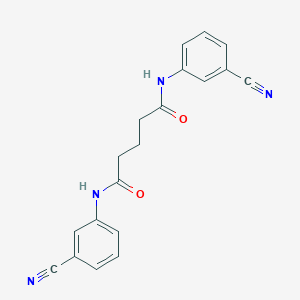

N,N'-bis(3-cyanophenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone linked to two 3-cyanophenyl groups. This compound is structurally characterized by its central glutaryl (pentanedioyl) chain, which connects two aromatic rings substituted with cyano (-CN) groups at the meta position. The cyano group confers electron-withdrawing properties, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C19H16N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N,N//'-bis(3-cyanophenyl)pentanediamide |

InChI |

InChI=1S/C19H16N4O2/c20-12-14-4-1-6-16(10-14)22-18(24)8-3-9-19(25)23-17-7-2-5-15(11-17)13-21/h1-2,4-7,10-11H,3,8-9H2,(H,22,24)(H,23,25) |

InChI Key |

IQEMAWULKVFTRG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C#N)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Position: Meta vs. Para Cyanophenyl Derivatives

The position of the cyano substituent significantly impacts biological activity. highlights that replacing a 4-cyanophenyl group with a 3-cyanophenyl moiety in HIV-1 RNase H/IN inhibitors reduced dual inhibitory activity (compound80 vs. compound83). The meta-substituted analog exhibited lower potency, suggesting steric or electronic factors disrupt target binding . Similarly, para-substituted derivatives like N,N'-bis(4-cyanophenyl)pentanediamide (compound3) demonstrate higher crystallinity (m.p. 238–239°C) compared to meta-substituted analogs, likely due to improved symmetry and packing efficiency .

Backbone Modifications: Pentanediamide vs. Hexanediamide

Elongating the aliphatic chain from pentanediamide to hexanediamide (e.g., N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide, compound5 in ) increases flexibility and alters solubility. Compound5, synthesized using adipoyl chloride, shows a higher yield (90%) and a melting point >300°C, indicating enhanced thermal stability compared to pentanediamide derivatives .

Functional Group Variations: Cyano vs. Halogen or Carboxamide

Replacing the cyano group with halogens or carboxamide moieties modulates cytotoxicity. For instance, N,N'-bis(3-chlorophenyl)pentanediamide (compound5c in ) exhibits low cytotoxicity across multiple cancer cell lines (IC₅₀ >100 µM), whereas analogs with nitro or bromo substituents (e.g., compound5h, 5i) show potent activity (IC₅₀ <10 µM). The cyano group’s electron-withdrawing nature may reduce metabolic degradation but also limit membrane permeability .

Hybrid Structures: Incorporation of Heterocycles

Compounds like N,N'-bis(3-aminocarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanediamide () integrate heterocyclic systems, enhancing π-π stacking and hydrogen bonding. Such modifications can improve target affinity, as seen in , where a 3-cyanophenyl-containing urea derivative (compound18) inhibits SIRT1/2 enzymes (IC₅₀ <1 µM) and demonstrates anticancer activity in glioblastoma models .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.